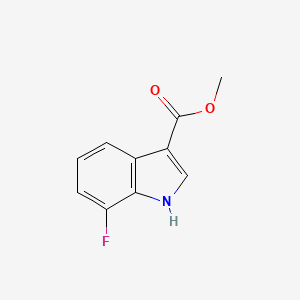

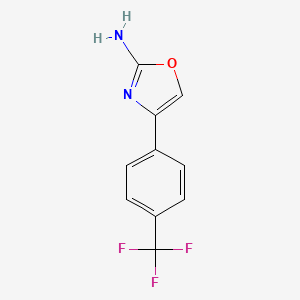

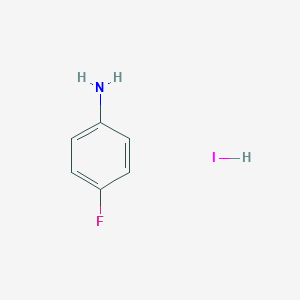

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Vue d'ensemble

Description

The compound 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-benzonitrile derivatives, which are relevant to the analysis of similar compounds. For instance, the first paper discusses a compound with a fluoro group on the phenyl ring, which was found to be a potent mGlu5 receptor antagonist with good pharmacokinetics and brain penetration . The second paper describes the synthesis of a fluorophenyl dihydropyridinyl benzonitrile for imaging AMPA receptors using PET . The third paper reports on the synthesis of isotopically labeled derivatives of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, an antifungal agent . The fourth paper details the synthesis and reactions of pentafluoro-benzonitrile N-oxide . Lastly, the fifth paper presents the synthesis and biological evaluation of a series of benzenesulfonamide derivatives with a chloro-indolylideneamino moiety .

Synthesis Analysis

The synthesis of fluoro-benzonitrile derivatives is complex and often requires multiple steps. For example, the radiosynthesis of an 18F-labeled compound for PET imaging was achieved through a one-pot two-step method involving a spirocyclic hypervalent iodine(III) mediated radiofluorination followed by a copper(I) iodide mediated coupling reaction . In another study, isotopically labeled derivatives of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole were synthesized for in vitro studies, which is indicative of the versatility of fluoro-benzonitrile compounds in various research applications .

Molecular Structure Analysis

The molecular structure of fluoro-benzonitrile derivatives is characterized by the presence of a fluorine atom on the benzene ring, which can significantly affect the compound's electronic properties and reactivity. The presence of additional functional groups, such as tetrazolyl or dihydropyridinyl, can further influence the binding affinity and selectivity of these compounds towards biological targets, as seen in the mGlu5 receptor antagonist and AMPA receptor imaging agent studies .

Chemical Reactions Analysis

Fluoro-benzonitrile derivatives can undergo various chemical reactions. For instance, pentafluoro-benzonitrile N-oxide was shown to dimerize and readily undergo cycloadditions with styrene and phenylacetylene . These reactions are important for the synthesis of more complex molecules and for understanding the reactivity of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-benzonitrile derivatives are influenced by the presence of the fluorine atom and other substituents on the aromatic ring. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and affect its pharmacokinetic properties, as seen in the mGlu5 receptor antagonist . The specific activities, radiochemical yields, and purity of these compounds are critical for their application in imaging and therapeutic studies, as demonstrated in the synthesis of the PET imaging agent .

Applications De Recherche Scientifique

Selective Continuous Flow Iodination

- Study Focus : Iodination of similar benzonitriles like 4-fluoro-2-(trifluoromethyl)benzonitrile.

- Key Findings : The study explored continuous flow conditions for the iodination process, leading to different regioisomers of benzonitriles (Dunn et al., 2018).

PET Tracer Development

- Study Focus : Development of PET tracers like [(18)F]FPEB, using similar benzonitriles for imaging metabotropic glutamate subtype 5 receptors.

- Key Findings : Simplified "one-pot" methods were developed for preparing the nitrobenzonitrile radiolabeling precursors, highlighting the compound's potential in PET imaging (Lim et al., 2014).

Antagonist Discovery for mGlu5 Receptor

- Study Focus : Discovery of potent and selective mGlu5 receptor antagonists using substituted benzonitriles.

- Key Findings : Small, non-hydrogen bond donor substituents at the 3-position of benzonitriles significantly increased in vitro potency (Tehrani et al., 2005).

Synthesis of Fluorosalicylic Acid

- Study Focus : Synthesis of 5-fluorosalicylic acid from similar benzonitriles.

- Key Findings : The study described a process starting from 2-chloro-benzonitrile, leading to the production of 5-fluoro-2-chlorobenzonitrile and its further conversion (Li, 2010).

Safety and Hazards

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is a chemical substance that has irritant and toxic properties . During use and handling, appropriate personal protective equipment such as protective glasses and gloves should be worn . It should be operated in a well-ventilated environment and inhalation of dust or vapor should be avoided . It should be stored in a dry, cool, well-ventilated place, away from fire and flammable materials . Local regulations and safety operation procedures should be followed during handling and disposal .

Propriétés

IUPAC Name |

5-fluoro-2-(propan-2-ylideneamino)oxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7(2)13-14-10-4-3-9(11)5-8(10)6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZJTUBHFSYHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=C(C=C(C=C1)F)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705452 | |

| Record name | 5-Fluoro-2-{[(propan-2-ylidene)amino]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile | |

CAS RN |

868271-04-9 | |

| Record name | 5-Fluoro-2-{[(propan-2-ylidene)amino]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)

![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)

![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)

![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)